
4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Overview
Description
4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a chemical compound that combines a phenoxy herbicide with an amine and oxalic acid. This compound is known for its applications in various fields, including agriculture, chemistry, and environmental science. It is primarily used as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The process includes the following steps:
Chlorination: Phenol is chlorinated to produce 2,4-dichlorophenol.
Esterification: 2,4-dichlorophenol is esterified with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid.
Amidation: The ester is then reacted with N,N-dimethylamine to produce 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine.
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions
Major Products Formed
Oxidation: Produces chlorinated phenoxy acids.
Reduction: Results in less chlorinated amines.
Substitution: Forms various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf weeds in crops like wheat, corn, and rice.
Environmental Science: Studied for its biodegradation and environmental impact.
Chemistry: Utilized in the synthesis of other chemical compounds and as a reagent in various reactions.
Medicine: Investigated for potential therapeutic applications and effects on biological systems
Mechanism of Action
The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It mimics natural auxins, leading to uncontrolled growth and eventual death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but with an additional chlorine atom.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related herbicide with a methyl group instead of a chlorine atom
Uniqueness
4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is unique due to its combination of a phenoxy herbicide with an amine and oxalic acid, providing distinct chemical properties and applications compared to its analogs .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.C2H2O4/c1-15(2)7-3-4-8-16-12-6-5-10(13)9-11(12)14;3-1(4)2(5)6/h5-6,9H,3-4,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBWXELLAXMHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=C(C=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.